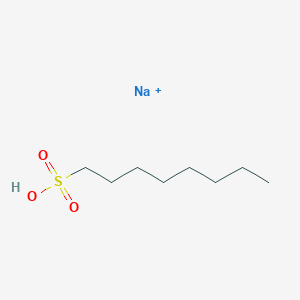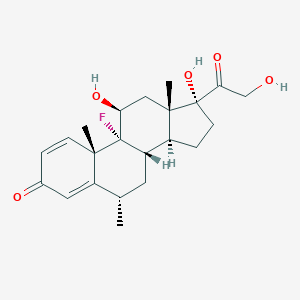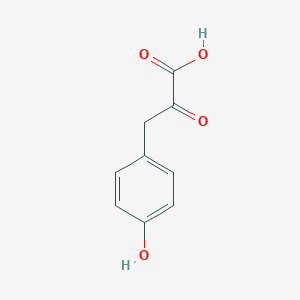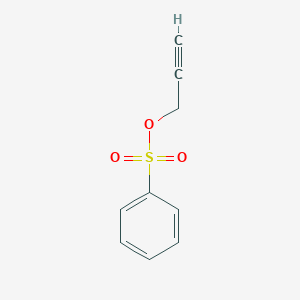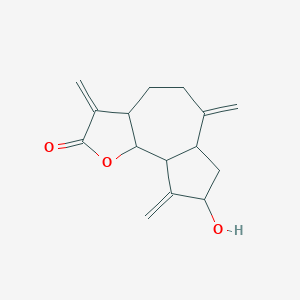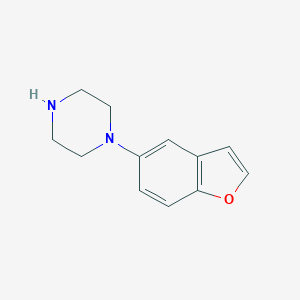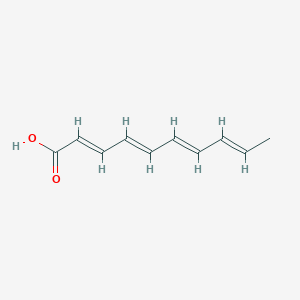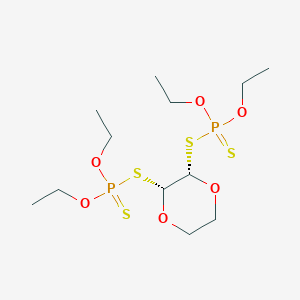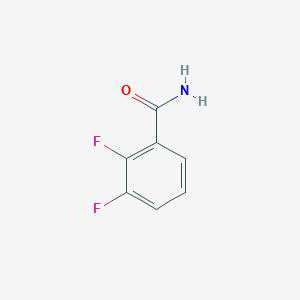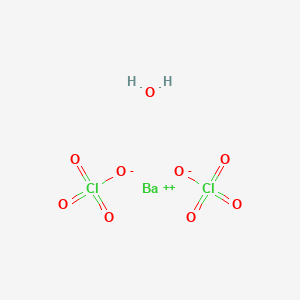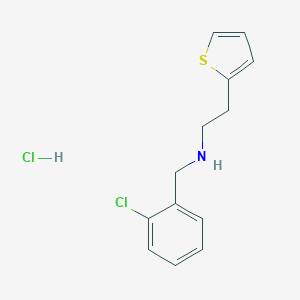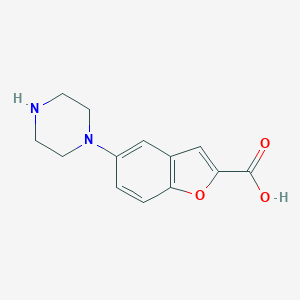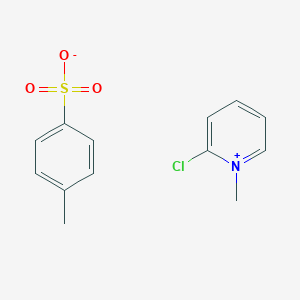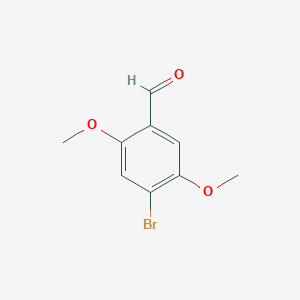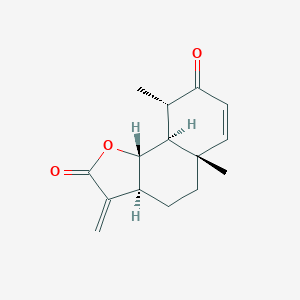
Naphthofurandione deriv
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthofurandione deriv is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. Naphthofurandione deriv has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activities
Naphthofurandione derivatives have been studied for their significant antibacterial properties. Research shows that certain synthesized naphthofuran derivatives exhibit excellent results against both Gram-positive and Gram-negative bacteria, making them promising candidates for further studies in the medical field (Nagarsha et al., 2022). Additionally, other naphthofuran derivatives have been evaluated for in vitro antibacterial activity against a range of bacteria, showing potent effects (Mathiyazhagan et al., 2016).
Anticancer Applications
Several naphthoquinone derivatives, closely related to naphthofurandiones, have shown diverse biological properties, particularly in anticancer activities. These derivatives have stimulated significant interest and research, with some entering clinical trials as potential cancer treatments (Tandon & Kumar, 2013). Furthermore, naphthofuran derivatives have been found to possess anti-Trypanosoma cruzi activity, with some showing higher activity than standard drugs, making them relevant in chemotherapy for Chagas' disease (da Silva Júnior et al., 2008).
Fluorescent Labeling and Imaging
Naphthofuran derivatives have been explored for their potential as fluorescent labels for biomolecules and in peptide synthesis. Their moderate fluorescence and quantum yields make them suitable for these applications (Piloto et al., 2005). Additionally, certain naphthalimide derivatives, a group that includes naphthofurandiones, have been used in DNA targeting, anticancer applications, and as fluorescent cellular imaging agents due to their rich photophysical properties (Banerjee et al., 2013).
Photopolymerization and Photochemical Applications
Naphthofurandione derivatives have been applied in photopolymerization reactions. Novel derivatives, when combined with certain compounds, can produce radicals and cations upon exposure to blue light, showing versatility and high performance in various photopolymerization applications (Xiao et al., 2014).
Insecticidal Activities
Naphthofuran derivatives have also shown promising insecticidal activities. For instance, 1,8-naphthyridine derivatives, which are structurally related to naphthofurandiones, have exhibited excellent insecticidal activity against certain aphids, indicating their potential as insecticidal structures for further modification (Hou et al., 2017).
Eigenschaften
CAS-Nummer |
18375-00-3 |
|---|---|
Produktname |
Naphthofurandione deriv |
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(3aS,5aS,9S,9aS,9bS)-5a,9-dimethyl-3-methylidene-3a,4,5,9,9a,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9-10,12-13H,1,4,6H2,2-3H3/t9-,10+,12-,13+,15+/m1/s1 |
InChI-Schlüssel |
FMWJLZZXAZJJIY-OLNSGIQNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2[C@@H]3[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C(=O)O3 |
SMILES |
CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3 |
Kanonische SMILES |
CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3 |
Synonyme |
tubiferin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



